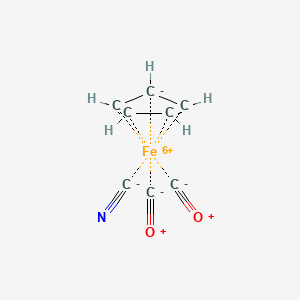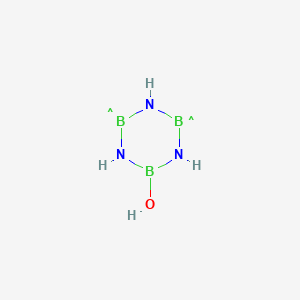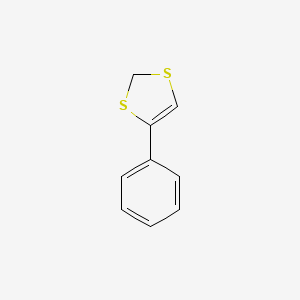
4-Phenyl-2H-1,3-dithiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2H-1,3-dithiole is a sulfur-containing heterocyclic compound. It is part of the 1,3-dithiole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur atoms in the ring structure imparts distinct reactivity and stability to the compound.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Phenyl-2H-1,3-dithiole involves the reaction between phenylacetylene and elemental sulfur. This reaction typically occurs under high-temperature conditions to facilitate the formation of the dithiole ring . Another method involves the reaction of ethyl 3-oxobutanoate, phenylhydrazine, carbon disulfide, and propargyl bromide in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-Phenyl-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole ring to a dithiolane ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the dithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
4-Phenyl-2H-1,3-dithiole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: The compound has shown potential antimicrobial activity.
Medicine: Research is ongoing to explore its potential as an anti-tumor agent.
Industry: It is used in the development of materials with unique electronic properties.
作用機序
The mechanism of action of 4-Phenyl-2H-1,3-dithiole involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify proteins or nucleic acids, thereby exerting biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to generate reactive sulfur species is a key factor .
類似化合物との比較
Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its pharmacological activities, including antioxidant and anti-tumor properties.
1,2,3-Triazole derivatives: These compounds also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-Phenyl-2H-1,3-dithiole is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical reactivity and potential biological activities
特性
CAS番号 |
15112-40-0 |
|---|---|
分子式 |
C9H8S2 |
分子量 |
180.3 g/mol |
IUPAC名 |
4-phenyl-1,3-dithiole |
InChI |
InChI=1S/C9H8S2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-6H,7H2 |
InChIキー |
WEEWCEPQHUKCDY-UHFFFAOYSA-N |
正規SMILES |
C1SC=C(S1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


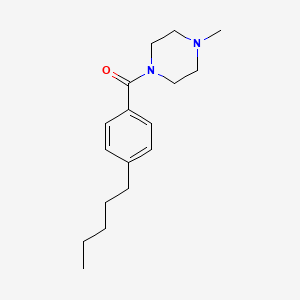

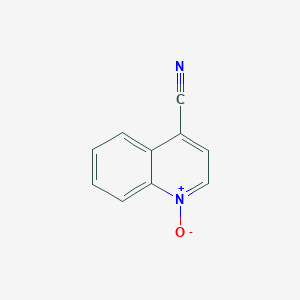


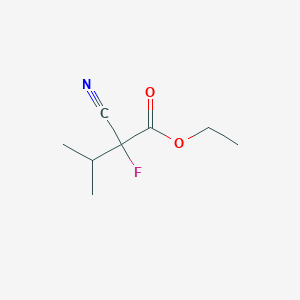
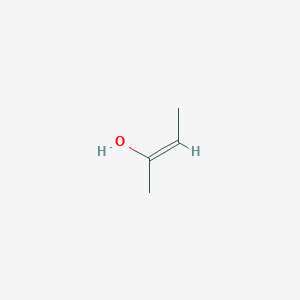

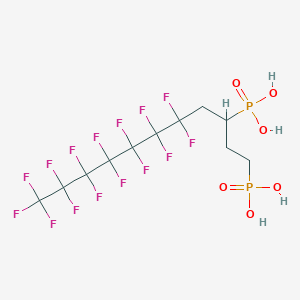
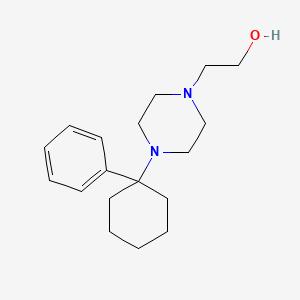
![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

